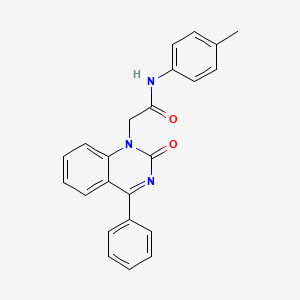
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, also known as MAQ, is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
A variety of novel quinazolinyl acetamides, including N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, were synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds demonstrated potent analgesic and anti-inflammatory effects, with some showing comparable or superior efficacy to standard drugs like diclofenac sodium. Notably, these compounds exhibited mild ulcerogenic potential, suggesting a favorable safety profile for gastrointestinal health (Alagarsamy et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of quinazolinone derivatives have been extensively studied, highlighting their potential as therapeutic agents against various pathogens and cancer cell lines. For instance, research on similar quinazolinone compounds has shown promising results in inhibiting the growth of resistant strains of Plasmodium berghei, indicating potential applications in antimalarial therapy (Werbel et al., 1986). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity, suggesting their utility in cancer treatment (Al-Suwaidan et al., 2016).
Anticonvulsant Effects
Investigations into the anticonvulsant properties of this compound derivatives have shown promising results. A study on N-acetylneuraminic acid derivatives, which share structural similarities with quinazolinone derivatives, explored their efficacy in treating epilepsy, demonstrating potential anticonvulsant effects (Kothayer et al., 2019).
Chemotherapeutic Potential
The compound has been researched for its chemotherapeutic value, particularly in inducing autophagy and apoptosis in cancer cells. A study involving T-type Ca2+ channel blockers related to quinazolinone derivatives found that they significantly reduce tumor volume in lung cancer models by inducing autophagy and apoptosis, highlighting the chemotherapeutic potential of this class of compounds (Rim et al., 2014).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-11-13-18(14-12-16)24-21(27)15-26-20-10-6-5-9-19(20)22(25-23(26)28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPWJHBDKYGRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2450712.png)

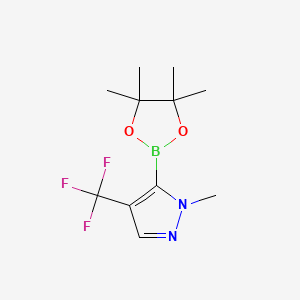

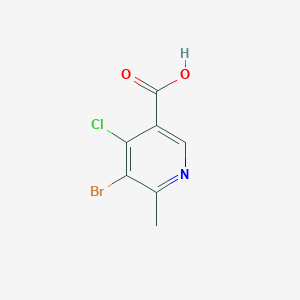
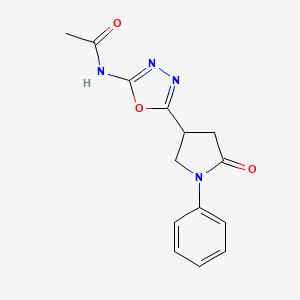
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2450720.png)
![N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2450721.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2450726.png)
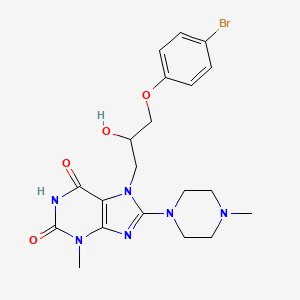

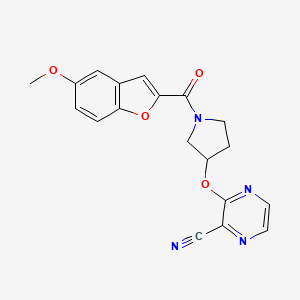
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)